molecular formula C16H27N3O3 B5471025 {3-[(cyclopropylamino)carbonyl]-1,4'-bipiperidin-1'-yl}acetic acid

{3-[(cyclopropylamino)carbonyl]-1,4'-bipiperidin-1'-yl}acetic acid

Cat. No.: B5471025
M. Wt: 309.40 g/mol
InChI Key: HMUQJQZMWIOTET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{3-[(cyclopropylamino)carbonyl]-1,4’-bipiperidin-1’-yl}acetic acid” is a chemical compound with a molecular weight of 220.23 . It is a powder at room temperature . The IUPAC name for this compound is 3-{[(cyclopropylamino)carbonyl]amino}benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O3/c14-10(15)7-2-1-3-9(6-7)13-11(16)12-8-4-5-8/h1-3,6,8H,4-5H2,(H,14,15)(H2,12,13,16) . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

Carbonyl compounds, like the one , can undergo a variety of reactions. They can participate in nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon, pushing the electrons in the pi bond up to the oxygen . They can also undergo nucleophilic substitution reactions if they have leaving groups .

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2-[4-[3-(cyclopropylcarbamoyl)piperidin-1-yl]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O3/c20-15(21)11-18-8-5-14(6-9-18)19-7-1-2-12(10-19)16(22)17-13-3-4-13/h12-14H,1-11H2,(H,17,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUQJQZMWIOTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)CC(=O)O)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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